2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C19H20N2O2S2
Preparation Methods
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and catalysts to introduce the sulfanyl group
Chemical Reactions Analysis
2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfanyl group to a thiol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: While not widely used in industrial applications, its unique chemical properties could make it valuable in the development of new materials or catalysts
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar compounds to 2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:
- 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar core structure but with a different substituent at the 3-position .
- 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another similar compound with an ethyl group at the 3-position .
Properties
Molecular Formula |
C19H20N2O2S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2O2S2/c1-21-18(22)16-14-8-3-4-9-15(14)25-17(16)20-19(21)24-11-12-6-5-7-13(10-12)23-2/h5-7,10H,3-4,8-9,11H2,1-2H3 |
InChI Key |
URIOIHFWBQIKGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.